2-[(Ethoxycarbonyl)amino]-1,3-benzothiazole-6-carboxylic acid
Description
2-[(Ethoxycarbonyl)amino]-1,3-benzothiazole-6-carboxylic acid is a benzothiazole derivative characterized by an ethoxycarbonylamino group (-NHCOOEt) at position 2 and a carboxylic acid (-COOH) group at position 6 of the fused aromatic heterocyclic ring. Its molecular formula is C₁₀H₈N₂O₄S, with a molecular weight of 252.25 g/mol. This compound is synthesized via multistep reactions, often involving the introduction of the ethoxycarbonyl group using ethyl chloroformate followed by cyclization to form the benzothiazole core . Its carboxylic acid group enhances solubility in polar solvents, making it a versatile intermediate in pharmaceutical and materials chemistry.
Properties
IUPAC Name |
2-(ethoxycarbonylamino)-1,3-benzothiazole-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4S/c1-2-17-11(16)13-10-12-7-4-3-6(9(14)15)5-8(7)18-10/h3-5H,2H2,1H3,(H,14,15)(H,12,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCUJEGTIMXVIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC2=C(S1)C=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Ethoxycarbonyl)amino]-1,3-benzothiazole-6-carboxylic acid typically involves the reaction of 2-aminobenzothiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-[(Ethoxycarbonyl)amino]-1,3-benzothiazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
Anticancer Activity
Research indicates that benzothiazole derivatives, including 2-[(Ethoxycarbonyl)amino]-1,3-benzothiazole-6-carboxylic acid, exhibit significant anticancer properties. These compounds have been tested against various cancer cell lines, demonstrating effective inhibition of tumor growth. For instance, studies have shown that certain substituted benzothiazoles can induce apoptosis in breast cancer cells (MCF-7 and MDA-MB-468) through mechanisms independent of estrogen receptor status .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Benzothiazole derivatives possess activity against Mycobacterium tuberculosis and other non-tuberculous mycobacteria. Compounds with specific substituents have demonstrated enhanced potency, making them candidates for further development as antitubercular agents .
Anticonvulsant Activity
Another area of exploration is the anticonvulsant potential of benzothiazole derivatives. Some studies have reported that modifications to the benzothiazole structure can lead to significant anticonvulsant effects comparable to established treatments like phenobarbital .
Mechanistic Insights
The therapeutic effects of this compound can be attributed to its ability to interact with biological targets at the molecular level:
- Inhibition of Carbonic Anhydrase : This enzyme plays a crucial role in various physiological processes; inhibitors derived from benzothiazoles have shown promise in treating conditions like glaucoma and epilepsy.
- Modulation of Cell Signaling Pathways : The compound may influence pathways involved in cell proliferation and apoptosis, which are critical in cancer therapy.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-[(Ethoxycarbonyl)amino]-1,3-benzothiazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The table below compares key structural and physicochemical properties of 2-[(Ethoxycarbonyl)amino]-1,3-benzothiazole-6-carboxylic acid with related benzothiazole derivatives:
Biological Activity
2-[(Ethoxycarbonyl)amino]-1,3-benzothiazole-6-carboxylic acid (CAS No. 1495402-41-9) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including anticancer, antimicrobial, and other pharmacological effects.
- Molecular Formula : C11H10N2O4S
- Molecular Weight : 266.3 g/mol
- Boiling Point : Not specified
- Melting Point : Not specified
- Purity : 96% .
Anticancer Activity
Research has indicated that benzothiazole derivatives exhibit significant anticancer properties. The structure of this compound suggests potential for similar activity due to the presence of the benzothiazole moiety.
-
Mechanism of Action :
- Benzothiazole compounds often interact with cellular targets such as DNA and proteins involved in cell cycle regulation.
- Studies have shown that modifications in the benzothiazole structure can enhance cytotoxicity against various cancer cell lines.
- Case Studies :
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A431 | 1.98 |
| Compound B | U251 | <10 |
| This compound | Various | TBD |
Antimicrobial Activity
The compound's antibacterial and antifungal properties have also been explored:
-
Antibacterial Effects :
- Similar compounds have shown activity against Gram-positive and Gram-negative bacteria.
- The presence of electron-donating groups enhances the antibacterial efficacy.
- Research Findings :
Structure-Activity Relationship (SAR)
The biological activity of benzothiazole derivatives is highly dependent on their structural features:
-
Key Structural Features :
- Substituents at specific positions on the benzothiazole ring can significantly influence potency.
- The ethoxycarbonyl group may enhance solubility and bioavailability.
- Comparative Analysis :
Q & A
Q. What are the established synthetic routes for preparing 2-[(Ethoxycarbonyl)amino]-1,3-benzothiazole-6-carboxylic acid, and what are the critical reaction conditions?
The synthesis involves multi-step functionalization of the benzothiazole core. A representative approach includes:
- Cyclization : Reacting a 3-amino-4-hydroxybenzoate precursor with thiocyanate (KSCN) and bromine (Br₂) in acetic acid to form the benzothiazole ring .
- Acetylation : Protecting the amino group with acetic anhydride under controlled heating (80°C) to avoid over-acetylation .
- Hydrolysis : Converting the ester group to a carboxylic acid using NaOH/MeOH followed by HCl neutralization. Critical factors include temperature control (<60°C) to prevent decarboxylation and rigorous pH monitoring during hydrolysis . Yields typically range from 68% to 92%, depending on reaction optimization .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- X-ray crystallography : Resolves molecular geometry, as demonstrated for analogous benzothiazole derivatives (e.g., ethyl 2-(tert-butoxycarbonylamino)-1,3-benzothiazole-6-carboxylate) .
- ¹H/¹³C NMR : Identifies substituents (e.g., ethoxycarbonyl at δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂; carboxylic acid proton absence in D₂O exchange) .
- IR spectroscopy : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹ for carboxylic acid and ethoxycarbonyl groups) .
- HPLC-MS : Validates purity (>95%) and molecular weight .
Q. What solubility and stability considerations are critical for handling this compound?
- Solubility : The carboxylic acid group enhances solubility in polar aprotic solvents (e.g., DMSO, methanol) but reduces it in non-polar solvents. pH-dependent solubility is observed due to deprotonation in basic conditions .
- Stability : Susceptible to hydrolysis under prolonged exposure to moisture or high temperatures. Store at 2–8°C in inert atmospheres to preserve the ethoxycarbonyl group .
Q. What are common side reactions during synthesis, and how can they be mitigated?
- Byproducts : Incomplete cyclization (leading to open-chain thioamide derivatives) or over-acetylation (diacetylated species).
- Mitigation : Use stoichiometric Br₂ to ensure complete cyclization and monitor reaction progress via TLC. Employ controlled stoichiometry during acetylation (1:1 molar ratio of amine to acetic anhydride) .
Advanced Research Questions
Q. How does the electron-withdrawing ethoxycarbonylamino group influence benzothiazole reactivity?
The ethoxycarbonyl group reduces electron density at the benzothiazole C-2 position, directing electrophilic substitutions (e.g., nitration, halogenation) to the more electron-rich C-5 or C-7 positions. Computational studies (e.g., Fukui indices) predict regioselectivity, validated by experimental nitration patterns in related compounds .
Q. What computational methods predict the biological activity of this compound?
- DFT calculations : Model electronic properties (HOMO-LUMO gaps) to predict redox behavior or ligand-protein binding affinities .
- Molecular docking : Simulate interactions with biological targets (e.g., kinases, proteases) using crystal structures from databases like PDB. For example, the carboxylic acid group may coordinate Mg²⁺ in enzyme active sites .
Q. How can conflicting biological activity data be resolved?
Discrepancies often arise from impurity profiles or assay conditions. Strategies include:
Q. What challenges exist in regioselective functionalization of the benzothiazole core?
Competing reactivity at C-2 (ethoxycarbonylamino) and C-6 (carboxylic acid) complicates modifications. For example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
